molecular formula C11H9FN2 B1439647 2-Fluoro-5-(pyridin-4-yl)aniline CAS No. 850713-84-7

2-Fluoro-5-(pyridin-4-yl)aniline

Cat. No. B1439647
CAS RN: 850713-84-7
M. Wt: 188.2 g/mol
InChI Key: PZBMPYSBIYOWLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-(pyridin-4-yl)aniline” can be analyzed using techniques such as FTIR, 1H and 13C NMR, and MS . Density functional theory (DFT) can be applied to further calculate the molecular structure and compare it with X-ray values .


Physical And Chemical Properties Analysis

Fluoropyridines, like “this compound”, are known for their interesting and unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

1. Kinase Inhibitor Studies

2-Fluoro-5-(pyridin-4-yl)aniline derivatives have been explored for their potential as kinase inhibitors, specifically targeting c-Met kinase. Docking studies helped analyze molecular features contributing to inhibitory activity, and quantitative structure–activity relationship (QSAR) methods predicted the biological activities of these inhibitors (Caballero et al., 2011).

2. Coordination Polymers

This compound, particularly its derivatives, has been used in the synthesis of new coordination polymers involving Cd(II) and Hg(II). The study of these polymers included crystal structure analysis and understanding the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).

3. Fluorination Studies

Research on the fluorination of nitrogen-containing aromatics, including this compound, has been conducted, providing insights into the synthesis and properties of various fluorinated compounds (Anand & Filler, 1976).

4. Directing Group in Organic Synthesis

This compound has been identified as an effective directing group for C-H bond amination, mediated by cupric acetate. Its utility in promoting specific reactions in organic synthesis highlights its versatile role in chemical transformations (Zhao et al., 2017).

Future Directions

Fluoropyridines, including “2-Fluoro-5-(pyridin-4-yl)aniline”, have potential applications in various fields due to their unique properties. They could be used in the development of new drugs , and in the synthesis of fluorescent Zn(ii) frameworks for sensing specific anions and organic molecules .

properties

IUPAC Name

2-fluoro-5-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBMPYSBIYOWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292217
Record name 2-Fluoro-5-(4-pyridinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850713-84-7
Record name 2-Fluoro-5-(4-pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850713-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(4-pyridinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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